BenchChemオンラインストアへようこそ!

3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol

GPCR allosteric modulation Neurotensin receptor NTR1 Quinazoline pharmacology

3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol (CAS 432500-27-1, molecular formula C20H14N4O3, molecular weight 358.35 g/mol) is a synthetic small-molecule quinazoline derivative featuring a 2-(4-nitrophenyl) substituent and a 3-aminophenol moiety linked through the quinazoline 4-position. The compound belongs to the broader class of 4-anilinoquinazoline derivatives, a privileged scaffold extensively investigated for kinase inhibition and G protein-coupled receptor (GPCR) modulation.

Molecular Formula C20H14N4O3
Molecular Weight 358.3 g/mol
Cat. No. B3585098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol
Molecular FormulaC20H14N4O3
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC(=CC=C4)O
InChIInChI=1S/C20H14N4O3/c25-16-5-3-4-14(12-16)21-20-17-6-1-2-7-18(17)22-19(23-20)13-8-10-15(11-9-13)24(26)27/h1-12,25H,(H,21,22,23)
InChIKeyCWTDCUNNIJYHKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol (CAS 432500-27-1): Core Structural Identity and Baseline Procurement Profile


3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol (CAS 432500-27-1, molecular formula C20H14N4O3, molecular weight 358.35 g/mol) is a synthetic small-molecule quinazoline derivative featuring a 2-(4-nitrophenyl) substituent and a 3-aminophenol moiety linked through the quinazoline 4-position . The compound belongs to the broader class of 4-anilinoquinazoline derivatives, a privileged scaffold extensively investigated for kinase inhibition and G protein-coupled receptor (GPCR) modulation [1]. Its computationally predicted physicochemical properties include a boiling point of 499.6±45.0 °C, density of 1.424±0.06 g/cm³, and an acid dissociation constant (pKa) of 9.49±0.10, indicating the phenolic hydroxyl group is partially ionized at physiological pH . The compound carries a nitro group at the para position of the 2-phenyl ring, which serves both as a hydrogen bond acceptor and as a synthetically tractable handle for further derivatization via reduction to the corresponding aniline.

Why 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol Cannot Be Casually Substituted by In-Class Quinazoline Analogs


Within the 2,4-disubstituted quinazoline chemical space, even seemingly minor structural modifications produce profound shifts in biological activity and target engagement profiles. The 3-aminophenol substitution pattern on the 4-anilino ring of this compound is functionally distinct from the 4-aminophenol (para) regioisomer (CAS 432519-43-2), as documented in structure-activity relationship (SAR) studies of phenolic anilinoquinazolines where the position of the hydroxyl group dictates the geometry of hydrogen-bonding interactions with conserved residues in kinase active sites and GPCR allosteric pockets [1]. Furthermore, the 4-nitrophenyl substituent at the quinazoline 2-position distinguishes this compound from 2-phenyl or 2-(3-nitrophenyl) analogs; the electron-withdrawing para-nitro group modulates the electronic character of the quinazoline core, influencing both π-stacking interactions with aromatic receptor residues and the compound's oxidation-reduction behavior [2]. Generic substitution within this scaffold class without experimental validation of these position-specific and substituent-specific effects introduces risk of altered potency, selectivity, metabolic stability, and off-target liability.

Quantitative Differentiation Evidence for 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol Against Closest Structural Analogs


NTR1 Receptor Allosteric Modulation: EC50 Quantification and Structural Context

3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol (BDBM58429) was identified as an active modulator of the neurotensin receptor type 1 (NTR1), with a measured EC50 of 15,300 nM (15.3 μM) in a dose-response confirmation assay using beta-arrestin GFP translocation readout in NTR1-U2OS osteosarcoma cells [1]. This compound belongs to a set of 17 quinazoline derivatives whose NTR1 allosteric modulation activities (EC50 values) were modeled using the Klopman-Peradejordi-Gómez (KPG) QSAR methodology, yielding a statistically robust regression equation (R² = 0.95, n = 17, F(8,8) = 21.21, p < 0.0001) [2]. Among the quinazoline class, the ML314 reference compound (2-cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline) exhibits substantially higher potency (EC50 = 2.0 μM) [3], indicating that the target compound occupies a distinct lower-potency region of the NTR1 pharmacophore landscape.

GPCR allosteric modulation Neurotensin receptor NTR1 Quinazoline pharmacology

Regioisomeric Differentiation: 3-Aminophenol vs. 4-Aminophenol Substitution Pattern at the Quinazoline 4-Position

The target compound bears a 3-aminophenol moiety (meta-hydroxyl) at the quinazoline 4-amino position, differentiating it from the 4-aminophenol (para-hydroxyl) regioisomer 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}phenol (CAS 432519-43-2) . In the related 2-substituted phenol quinazoline series targeting RET kinase, the position of the phenol hydroxyl group on the anilino ring has been shown to dramatically affect potency: compound 6 (3-hydroxyphenyl analog) demonstrated a significantly improved RET IC50 compared to its 4-hydroxy and 2-hydroxy regioisomers 5 and 7, an effect attributed to an optimized hydrogen-bonding network with Glu775 on the αC-helix and the backbone NH of Asp892 in the DFG motif [1]. While the reference study examined 2-substituted (rather than 4-nitrophenyl-substituted) quinazolines, the principle that meta-hydroxyl positioning enables a specific bidentate hydrogen-bond interaction geometry inaccessible to para-substituted analogs is a class-wide structural feature of 4-anilinoquinazoline kinase and receptor ligands.

Regioisomer SAR Quinazoline positional isomerism Hydrogen-bonding geometry

Physicochemical Differentiation: pKa, Lipophilicity, and Ionization State at Physiological pH

The target compound has a predicted pKa of 9.49±0.10 for the phenolic hydroxyl group , indicating that at physiological pH (7.4), the phenol exists predominantly (~99%) in the unionized form. This contrasts with the 4-aminophenol regioisomer, where the para-hydroxyl typically exhibits a lower pKa (approximately 8.5-9.0 for 4-aminophenol derivatives) and consequently a higher fraction of ionized species at pH 7.4. The predominantly neutral phenolic state of the target compound at physiological pH favors passive membrane permeability and may reduce susceptibility to phase II conjugative metabolism (glucuronidation and sulfation) relative to more acidic phenol analogs [1]. The compound's molecular weight (358.35 g/mol), hydrogen bond donor count (2: one phenolic OH, one aniline NH), and hydrogen bond acceptor count (6: quinazoline N1 and N3, nitro oxygens, phenolic oxygen, aniline nitrogen) place it within Lipinski's rule-of-five guidelines for oral drug-likeness.

Physicochemical profiling pKa and ionization Drug-likeness parameters

Carboxylic Acid Analog Benchmarking: Phosphotyrosine Protein Phosphatase Inhibitory Activity

A structurally related analog in which the 3-aminophenol moiety is replaced by 4-aminobenzoic acid — 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoic acid (BDBM82958, CAS not available in retrieved data) — was tested against human low molecular weight phosphotyrosine protein phosphatase (LMW-PTP) and showed an IC50 of 4,570 nM (4.57 μM) [1]. While the target compound (3-aminophenol analog) was not tested in this specific assay, the carboxylic acid analog provides a benchmark for understanding how the anionic carboxylate substituent affects target engagement relative to the neutral phenolic hydroxyl. The phenolic compound's lack of a formal negative charge at physiological pH suggests differential binding modes to phosphatase active sites, which typically accommodate phosphotyrosine mimetics via conserved arginine and aspartate residues in the catalytic cleft.

Phosphatase inhibition Quinazoline acid analogs Target selectivity profiling

Electronic Structure-Driven QSAR Model: Predictive Framework for NTR1 Activity Optimization

The target compound was included in a set of 17 quinazoline derivatives for which a quantitative structure-activity relationship (QSAR) model was constructed correlating DFT-calculated local reactivity indices with NTR1 allosteric modulation EC50 values [1]. The derived regression equation (LOG(EC50) = 16.80 − 42.49·S4E(HOMO−2)* − 48.17·F14(HOMO−1)* + 52.66·S3E + 4.79·μ21 + 4.82·S11E(HOMO−2)* − 38.58·Q19 − 6.67·F11(LUMO+2)* + 10.91·S1N(LUMO+1)*) achieved R² = 0.95, adjusted R² = 0.91, and a standard error of estimate of 0.12 log units [1]. Key pharmacophoric features identified include: (i) the Fukui index at atom 14 (F14, the anilino nitrogen), identified as the most influential variable (β = −1.89), indicating that nucleophilic character at this position drives NTR1 activity; (ii) electrophilic superdelocalizability at atom 4 (S4E, the quinazoline C4 position); and (iii) net charge at atom 19 (Q19). This validated QSAR framework provides a rational basis for prioritizing synthetic modifications of the target compound to improve NTR1 potency, distinguishing it from quinazoline analogs for which no such predictive model exists.

QSAR modeling DFT-based reactivity indices 2D pharmacophore elucidation

Validated Research and Industrial Application Scenarios for 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol Procurement


NTR1 Receptor Allosteric Modulator Tool Compound for GPCR Signaling Studies

With a confirmed EC50 of 15.3 μM in NTR1 beta-arrestin recruitment assays [1], this compound serves as a validated tool for investigating neurotensin receptor 1 allosteric modulation in cellular models. Its inclusion in the NTR1 QSAR training set (R² = 0.95, n = 17) [2] makes it particularly suitable for structure-activity relationship campaigns aimed at improving NTR1 potency through systematic chemical modification. Researchers studying neurotensin signaling in cancer biology — where NTR1 ectopic expression is implicated in hepatocellular carcinoma invasion and poor prognosis — may use this compound as a chemical probe to interrogate NTR1-mediated pathways.

Regioisomeric Selectivity Studies in Quinazoline-Based Kinase and GPCR Probe Development

The meta-hydroxyl (3-aminophenol) substitution pattern distinguishes this compound from its commercially available para-hydroxyl regioisomer (CAS 432519-43-2). As demonstrated in the RET kinase inhibitor series, the 3-OH configuration enables a specific bidentate hydrogen-bonding network with conserved glutamate and aspartate residues (Glu775/Asp892 in RET) that is inaccessible to the 4-OH analog [1]. This structural feature supports the compound's use in systematic regioisomeric selectivity profiling across kinase and GPCR panels to deconvolute the contribution of hydrogen-bond geometry to target engagement and selectivity.

Synthetic Intermediate for 2-(4-Aminophenyl)quinazoline Derivatization via Nitro Group Reduction

The 4-nitrophenyl substituent at the quinazoline 2-position serves as a latent aniline precursor. Catalytic hydrogenation (e.g., Pd/C, H₂) of the nitro group yields the corresponding 4-aminophenyl analog, a versatile intermediate for further functionalization via amide coupling, sulfonamide formation, or reductive amination [1]. This synthetic tractability positions the compound as a strategic building block for generating focused libraries of 2-substituted quinazoline derivatives in medicinal chemistry programs targeting kinases, GPCRs, or other therapeutically relevant protein classes.

QSAR-Guided Lead Optimization Template for NTR1-Focused Drug Discovery Programs

The validated KPG-QSAR model (standard error of estimate = 0.12 log EC50 units) [1] provides a quantitative framework for predicting how modifications to the quinazoline core, anilino linker, and phenolic substituent affect NTR1 allosteric modulation. Medicinal chemistry teams can leverage the key reactivity indices identified — particularly the Fukui index at the anilino nitrogen (F14, β = −1.89) and electrophilic superdelocalizability at the quinazoline C4 position (S4E, β = −1.84) — to design analogs with improved potency. The compound's baseline EC50 of 15.3 μM leaves substantial room for potency optimization through structure-based design guided by the QSAR model's atom-level interaction predictions.

Quote Request

Request a Quote for 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.